molecular formula C12H13FO B13090879 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one

2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one

Cat. No.: B13090879
M. Wt: 192.23 g/mol
InChI Key: YTZGUGVDXATNFG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one is a cyclopentanone derivative featuring a substituted aromatic ring at the 2-position of the ketone. The 3-fluoro-4-methylphenyl group introduces steric and electronic effects due to the electron-withdrawing fluorine atom and the electron-donating methyl group.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H13FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10H,2-4H2,1H3

InChI Key

YTZGUGVDXATNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Friedel-Crafts Acylation:

    Other Methods:

Industrial Production::
  • Industrial-scale production typically follows the Friedel-Crafts acylation route.
  • Optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The ketone group can undergo oxidation to form a carboxylic acid.

    Reduction: Reduction of the ketone leads to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Use mild oxidants like chromic acid (Jones reagent) or potassium permanganate.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.

Major Products::
  • Oxidation: 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one → 2-(3-Fluoro-4-methylphenyl)cyclopentanecarboxylic acid
  • Reduction: 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one → 2-(3-Fluoro-4-methylphenyl)cyclopentanol

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.

    Agrochemicals: Used in designing novel pesticides.

    Materials Science: Building blocks for functional materials.

Mechanism of Action

    Targets: Interacts with specific enzymes, receptors, or proteins.

    Pathways: Modulates cellular processes, signaling pathways, or metabolic pathways.

Comparison with Similar Compounds

Key Analogs:

2-(4-Chlorophenyl)cyclopentan-1-one (CAS: 1325303-39-6): Substituted with a para-chlorophenyl group, this compound highlights halogenation effects. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter reactivity and intermolecular interactions .

2-(3-Fluorophenyl)cyclopentan-1-one (2e): Synthesized in 83% yield via preparative TLC, this analog lacks the methyl group, leading to reduced steric hindrance and distinct electronic profiles .

2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one (CAS: 1253111-75-9): The trifluoromethyl group introduces strong electron-withdrawing effects, significantly lowering electron density at the aromatic ring compared to the target compound .

Substituent Impact Table:

Compound Substituent Electronic Effect (σ/pKa) Steric Bulk
2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one 3-Fluoro-4-methylphenyl Moderate EWG (F) + EDM (CH3) Moderate
2-(4-Chlorophenyl)cyclopentan-1-one 4-Chlorophenyl EWG (Cl) Low
2-(3-Fluorophenyl)cyclopentan-1-one 3-Fluorophenyl EWG (F) Low
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one 4-Trifluoromethylphenyl Strong EWG (CF3) High

EWG = Electron-Withdrawing Group; EDM = Electron-Donating Methyl Group

Physicochemical Properties

Molecular Weight and Formula:

Compound Molecular Formula Molecular Weight (g/mol)
2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one C12H13FO 194.23 (calculated)
2-(4-Chlorophenyl)cyclopentan-1-one C11H11ClO 194.66
2-(3-Fluorophenyl)cyclopentan-1-one C11H11FO 178.20
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one C12H11F3O 228.21

The target compound’s molecular weight lies between fluorophenyl and trifluoromethylphenyl analogs. The methyl group increases hydrophobicity compared to non-methylated derivatives .

NMR Comparison:

  • 2-(4-Acetylphenyl)cyclopentan-1-one (): The acetyl group at the para position results in downfield shifts for aromatic protons (δ 7.0–8.5 ppm) .
  • 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one : Expected upfield shifts for fluorine-adjacent protons and splitting patterns due to J-coupling with ¹⁹F.

Biological Activity

2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone structure substituted with a 3-fluoro-4-methylphenyl group. Its unique molecular configuration, including the presence of a fluorine atom and a methyl group on the phenyl ring, significantly influences its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13FO
  • Molecular Weight : Approximately 204.23 g/mol

The cyclopentanone core contributes to the compound's reactivity and interactions with various biological systems. The introduction of fluorine and methyl groups alters its pharmacological profile, making it a candidate for drug development.

Anticancer Potential

Research indicates that compounds similar to 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one may serve as lead compounds for developing new drugs targeting cancer. The structural features of this compound suggest potential activity against various cancer cell lines due to its ability to interact with specific molecular targets involved in tumor growth and proliferation .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism of action likely involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By reducing the production of pro-inflammatory mediators, it could alleviate symptoms associated with inflammatory diseases .

The biological activity of 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one is hypothesized to involve:

  • Inhibition of COX Enzymes : This leads to decreased synthesis of prostaglandins, which are mediators of inflammation.
  • Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation pathways, though detailed receptor binding studies are needed to elucidate these interactions further.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of 2-(3-Fluoro-4-methylphenyl)cyclopentan-1-one:

Compound NameStructure FeaturesNotable Properties
2-(3-Fluoro-5-methylphenyl)cyclopentan-1-oneFluorine on phenyl ringPotentially similar biological activity
3-FluorophenylcyclopentanoneFluorine on phenyl ringDifferent substitution pattern affects reactivity
2-(4-Fluorophenyl)cyclopentanoneFluorine at para positionMay exhibit different pharmacological profiles
2-(3-Chloro-5-methylphenyl)cyclopentanoneChlorine instead of fluorineSimilar but different halogen effects

This table illustrates how variations in substitution can influence biological activity, suggesting that careful modification of the compound could enhance its therapeutic potential.

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